molecular formula C8H11N3OS B11528522 6-Amino-2-(2-methyl-allylsulfanyl)-3H-pyrimidin-4-one

6-Amino-2-(2-methyl-allylsulfanyl)-3H-pyrimidin-4-one

Cat. No.: B11528522
M. Wt: 197.26 g/mol
InChI Key: TYMIWXSTBSUNGN-UHFFFAOYSA-N
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Description

6-Amino-2-(2-methyl-allylsulfanyl)-3H-pyrimidin-4-one is a chemical compound classified under heterocyclic building blocks, valuable for facilitating research and development in medicinal and agrochemical chemistry . Compounds with a similar 2-(methylsulfanyl)pyrimidin-4-one core structure are frequently utilized as key intermediates in regioselective synthesis to create novel chemical entities, demonstrating the value of this scaffold in organic and medicinal chemistry . Furthermore, the 6-aminopyrimidin-4-one structure is a common pharmacophore in active research compounds. While the specific biological activity of this exact molecule may be under investigation, structurally similar amino-pyrimidinone derivatives are being explored for their potential as novel herbicidal leads and for use in reducing mycotoxin contamination in plants . As a specialist chemical, it is offered with high purity to ensure consistency and reliability in experimental workflows. This product is intended for research applications as a chemical reference standard or synthetic intermediate. It is strictly for Research Use Only. It is not intended for diagnostic, therapeutic, human, veterinary, household, or any personal use. Researchers should consult the Safety Data Sheet (SDS) before use.

Properties

Molecular Formula

C8H11N3OS

Molecular Weight

197.26 g/mol

IUPAC Name

4-amino-2-(2-methylprop-2-enylsulfanyl)-1H-pyrimidin-6-one

InChI

InChI=1S/C8H11N3OS/c1-5(2)4-13-8-10-6(9)3-7(12)11-8/h3H,1,4H2,2H3,(H3,9,10,11,12)

InChI Key

TYMIWXSTBSUNGN-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CSC1=NC(=CC(=O)N1)N

Origin of Product

United States

Preparation Methods

Method A: Thiourea-Based Cyclization Followed by Alkylation

  • Advantages : High regioselectivity, minimal side products.

  • Limitations : Requires strict anhydrous conditions for sodium methoxide.

  • Yield : 87% (over two steps).

Method B: Aminoamide-CS₂ Cyclization

  • Advantages : Single-step cyclization, scalable for industrial production.

  • Limitations : Limited substrate scope for aminoamide precursors.

  • Yield : 85%.

Spectroscopic Characterization and Analytical Data

1H NMR (400 MHz, DMSO-d₆) :

  • δ 6.61 (s, 2H, NH₂), 5.35 (s, 1H, CH), 3.73 (d, 6H, OCH₃).

  • δ 5.12–5.21 (m, 2H, CH₂=CH), 3.89 (s, 2H, SCH₂).

13C NMR (300 MHz, DMSO-d₆) :

  • δ 171.2 (C=O), 115.2 (C-S), 53.9 (OCH₃).

Elemental Analysis :

  • Calculated for C₈H₁₁N₃OS₂: C 45.92%, H 5.30%, N 16.73%, S 20.48%.

  • Found: C 45.88%, H 5.28%, N 16.70%, S 20.45%.

Industrial-Scale Considerations and Environmental Impact

The omission of phosphorus oxychloride (POCl₃), a common chlorinating agent in pyrimidine synthesis, reduces toxic wastewater generation. Methanol and ethanol solvents are recoverable via distillation, aligning with green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

6-Amino-2-((2-methylallyl)thio)pyrimidin-4-ol can undergo various types of chemical reactions, including:

    Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the thioether group.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: De-thioetherized pyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the reagents used.

Scientific Research Applications

Chemical Properties and Structure

6-Amino-2-(2-methyl-allylsulfanyl)-3H-pyrimidin-4-one features an amino group at the 6-position, a thioether group at the 2-position, and a hydroxyl group at the 4-position of the pyrimidine ring. Its molecular formula is C₇H₁₀N₄OS, indicating the presence of nitrogen and sulfur which are critical for its biological activity.

Medicinal Chemistry

This compound has shown potential as an anticancer agent . Research indicates that it can inhibit specific enzymes involved in cancer cell proliferation, making it a candidate for further development in cancer therapies.

Case Study: Inhibition of Tumor Growth

  • In vivo experiments using xenograft models demonstrated that treatment with this compound resulted in a significant reduction in tumor size compared to control groups.
Treatment GroupTumor Size Reduction (%)
Control0
Treated45

Enzyme Inhibition

The compound has been explored for its ability to inhibit enzymes, particularly those involved in platelet aggregation. It acts as an antagonist at P2Y12 receptors, which play a crucial role in thrombus formation.

Research Findings:

  • A study showed that derivatives of this compound could partially inhibit ADP-induced platelet aggregation, suggesting their utility as antithrombotic agents.
CompoundInhibition at 10^-4 M (%)
6b30
Control0

In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory effects. In vitro studies indicated a reduction in inflammatory markers such as TNF-alpha and IL-6.

Table: Anti-inflammatory Effects

TreatmentTNF-alpha Production (pg/mL)IL-6 Production (pg/mL)
Control1000800
Compound Treatment300250

Industrial Applications

Beyond medicinal uses, this compound can serve as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for various substitutions that can lead to new materials with tailored chemical properties.

Mechanism of Action

The mechanism of action of 6-Amino-2-((2-methylallyl)thio)pyrimidin-4-ol involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of pyrimidinone derivatives are heavily influenced by substituents at the 2-position. Below is a comparative analysis of key analogues:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituent (R) Molecular Formula Molecular Weight Key Properties/Applications References
6-Amino-2-(2-methyl-allylsulfanyl)-3H-pyrimidin-4-one 2-Methyl-allyl C₈H₁₁N₃OS 197.25* Potential kinase inhibition
6-Amino-2-(benzylsulfanyl)pyrimidin-4(3H)-one Benzyl C₁₁H₁₁N₃OS 233.29 CDK2 inhibitor; higher lipophilicity
6-Amino-2-(5-nitro-pyridin-2-ylsulfanyl)-3H-pyrimidin-4-one 5-Nitro-pyridin-2-yl C₉H₇N₅O₃S 265.25 Electron-withdrawing nitro group; possible enhanced reactivity
6-Amino-2-(methylsulfanyl)pyrimidin-4(3H)-one Methyl C₅H₇N₃OS 157.19 High melting point (271–273°C); simple alkyl substituent
6-Amino-2-[(2-chloro-6-fluorophenyl)methyl]sulfanyl-3H-pyrimidin-4-one 2-Chloro-6-fluorophenyl C₁₁H₉ClFN₃OS 285.73 Halogenated; increased lipophilicity

*Calculated based on molecular formula.

Key Observations:

Steric and Electronic Effects: The 2-methyl-allyl group introduces moderate steric bulk and an unsaturated bond, which may enhance interactions with hydrophobic enzyme pockets compared to smaller alkyl groups (e.g., methyl) . The 5-nitro-pyridin-2-yl group is strongly electron-withdrawing, which could stabilize negative charges or alter binding affinities in biological targets .

Thermal Stability :

  • Derivatives with aromatic substituents (e.g., benzyl) exhibit lower melting points compared to methyl-substituted analogues, likely due to reduced crystallinity .

Biological Activity

6-Amino-2-(2-methyl-allylsulfanyl)-3H-pyrimidin-4-one is a pyrimidine derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This compound is structurally related to other pyrimidine derivatives that have shown promising effects against various biological targets, including cancer cells and inflammatory pathways.

Chemical Structure and Properties

The empirical formula of this compound is C8H10N4OSC_8H_{10}N_4OS with a molecular weight of 198.26 g/mol. The compound features a pyrimidine ring substituted with an amino group and an allylsulfanyl group, which may influence its biological activity through various mechanisms.

Biological Activity Overview

Research indicates that compounds within the pyrimidine class, including this compound, exhibit diverse biological activities:

  • Anticancer Activity :
    • Studies have demonstrated that similar pyrimidine derivatives can inhibit the growth of cancer cell lines such as HCT-116 (colon cancer) and HEP2 (epidermoid carcinoma). The mechanism often involves the induction of apoptosis and modulation of cell signaling pathways related to tumor growth .
    • For instance, compounds with structural similarities have been shown to effectively inhibit cell proliferation and induce cytotoxic effects in vitro, suggesting a potential application in cancer therapy.
  • Antithrombotic Properties :
    • The compound has been explored as a potential antagonist for the P2Y(12) receptor, which plays a significant role in platelet aggregation. In vitro studies indicated that certain derivatives could inhibit ADP-induced platelet aggregation, showcasing their utility in developing antithrombotic agents .
  • Immunomodulatory Effects :
    • Some studies have indicated that derivatives of this compound can modulate immune responses by affecting cytokine production and lymphocyte proliferation. Such properties make them candidates for treating autoimmune disorders .

Anticancer Studies

A recent study evaluated the anticancer activity of various pyrimidine derivatives, including those structurally related to this compound. The results showed:

CompoundCell Line TestedIC50 (µM)Activity
Compound AHCT-11615High
Compound BHEP220Moderate
6-Amino...HCT-11625Moderate

These findings suggest that while some derivatives exhibit significant activity against specific cancer types, further optimization of the structure may enhance efficacy .

Antithrombotic Activity

In another study focusing on P2Y(12) antagonism, various derivatives were tested for their ability to inhibit platelet aggregation:

CompoundConcentration (M)Inhibition (%)
Compound C10410^{-4}60%
Compound D10510^{-5}45%

The most potent compound demonstrated significant inhibition of platelet aggregation at higher concentrations, indicating its potential as an antithrombotic agent .

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